REACTION_CXSMILES
|
Cl[C:2]1[C:7](C)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[CH3:14]N(C)C=O>C(OCC)(=O)C>[N:10]([C:7]1[C:2]([CH3:14])=[N:3][CH:4]=[C:5]([CH3:9])[N:6]=1)=[N+:11]=[N-:12] |f:1.2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(N=C1C)C
|
Name
|
|
Quantity
|
539 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with aqueous 10% sodium carbonate (1×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The material was purified
|
Type
|
WASH
|
Details
|
eluting with hexanes and ethyl acetate (3:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=NC(=CN=C1C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |